molecular formula C18H12ClN5O3 B2900853 1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-10-7

1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2900853
CAS No.: 895018-10-7
M. Wt: 381.78
InChI Key: BDPADFDLZPLPOI-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a 3-chlorophenyl group at position 1 and a 4-nitrophenylmethyl substituent at position 3. Its core structure, pyrazolo[3,4-d]pyrimidin-4-one, is a fused heterocyclic system known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The 3-chloro and 4-nitro groups are electron-withdrawing substituents that enhance molecular interactions with biological targets, such as kinases or DNA, through hydrophobic and π-π stacking effects .

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O3/c19-13-2-1-3-15(8-13)23-17-16(9-21-23)18(25)22(11-20-17)10-12-4-6-14(7-5-12)24(26)27/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPADFDLZPLPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to facilitate the substitution reaction.

    Attachment of the 4-nitrophenylmethyl group: This step may involve the use of nitroaromatic compounds and specific reagents to achieve the desired substitution.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and various electrophiles or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity (Reported) Reference
Target Compound 1: 3-Cl-C6H4; 5: 4-NO2-C6H4-CH2 Chlorophenyl, Nitrophenylmethyl Anticancer (predicted)
3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 4-NO2-C6H4; 3: 4-F-C6H4 Nitrophenyl, Fluorophenyl Not specified (structural analog)
5-(2-Aminoethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride 5: CH2CH2NH2; 1: CH3 Aminoethyl, Methyl Solubility-enhanced derivative
1-Phenyl-6-sulfanyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: C6H5; 6: SH Phenyl, Thiol Potential enzyme inhibition
1-(3,5-Dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 3,5-(CH3)2-C6H3 Dimethylphenyl Research chemical (no activity data)

Key Observations :

  • Bulk and Solubility: The 4-nitrophenylmethyl group introduces steric bulk, which may reduce aqueous solubility compared to smaller substituents like methyl or aminoethyl .

Physicochemical Properties

  • Melting Points : Nitro-substituted analogs (e.g., 14a in ) exhibit high melting points (>340°C), attributed to strong intermolecular interactions .
  • Solubility: Hydrochloride salts (e.g., ) improve water solubility (e.g., 5-(2-aminoethyl) derivative) compared to neutral nitro/chloro derivatives .
  • Lipophilicity : The 3-chlorophenyl and 4-nitrophenylmethyl groups increase logP values, favoring membrane permeability but complicating formulation .

Biological Activity

1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its biological activity. The presence of the 3-chlorophenyl and 4-nitrophenyl groups contributes to its chemical reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₁₃ClN₆O₄
Molecular Weight424.8 g/mol
Melting PointNot available
SolubilityNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of fungi and bacteria. In vitro studies demonstrated antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in several cancer cell lines. For example, a derivative exhibited a mean growth inhibition of 43.9% across 56 different cancer cell lines in the National Cancer Institute's screening .

The proposed mechanisms include:

  • Inhibition of Kinases : Some derivatives have shown dual inhibition of CDK2 and TRKA kinases, which are crucial in cancer cell cycle regulation and survival .
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties of related compounds suggest that they may exert protective effects against oxidative stress in cells .

Case Studies

  • Antifungal Activity Study : A study involving various pyrazole derivatives found that one derivative demonstrated significant antifungal activity against four pathogenic strains, indicating the potential for developing new antifungal agents .
  • Anticancer Activity Study : In a comprehensive evaluation of pyrazolo[1,5-a]pyrimidine derivatives, several compounds showed potent inhibition against CDK2 and TRKA kinases with IC50 values comparable to established inhibitors .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Cyclocondensation : Reacting substituted pyrazole precursors with nitriles or carboxamides under acidic conditions (e.g., acetic acid or POCl₃) .
  • Substituent introduction : Alkylation or nucleophilic substitution to attach the 3-chlorophenyl and 4-nitrophenylmethyl groups. Copper triflate (Cu(OTf)₂) may enhance yields in coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol) to achieve >95% purity .

Q. Optimization parameters :

  • Temperature : 80–120°C for cyclization steps.
  • Catalysts : Cu(OTf)₂ for regioselective alkylation .
  • Solvents : DMF for polar intermediates; toluene for reflux conditions.

Q. How can structural discrepancies in spectroscopic data (e.g., NMR or MS) for this compound be resolved?

Contradictions may arise from tautomerism (e.g., keto-enol forms) or crystallographic disorder. Methodological approaches:

  • Multi-spectral validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign proton-carbon correlations .
  • X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., nitro group orientation) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₉H₁₂ClN₅O₃; [M+H]⁺ calc. 394.0703) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Experimental design :

  • Variation of substituents : Synthesize analogs with modified chlorophenyl (e.g., 4-F, 2-Cl) or nitro groups (e.g., CN, CF₃) .
  • In vitro assays : Test kinase inhibition (IC₅₀ values via ATPase assays) or antimicrobial activity (MIC against S. aureus or E. coli) .
  • Computational modeling : Docking (AutoDock Vina) to predict binding affinity to DAPK1/ZIPK kinases .

Q. Key SAR findings :

  • 4-Nitrophenylmethyl : Enhances hydrophobic interactions in kinase active sites .
  • 3-Chlorophenyl : Improves metabolic stability compared to 4-chloro analogs .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Case example : Predicted high binding affinity (ΔG = -9.2 kcal/mol) but low experimental IC₅₀ (>10 µM). Resolution strategies :

  • Orthogonal assays : Validate target engagement via cellular thermal shift assays (CETSA) .
  • Solubility checks : Measure kinetic solubility (PBS, pH 7.4) to rule out false negatives due to aggregation .
  • Conformational analysis : Perform MD simulations to assess ligand flexibility in solution .

Q. What methodologies are recommended for elucidating the mechanism of action in cellular models?

  • Kinase profiling : Use selectivity panels (e.g., 100+ kinases) to identify off-target effects .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., apoptosis or inflammation pathways) .
  • CRISPR knockouts : Validate target dependency in KO cell lines .

Q. How can analytical methods (e.g., HPLC or LC-MS) be optimized to detect degradation products of this compound?

  • Column selection : C18 columns (2.6 µm particle size) for high-resolution separation .
  • Mobile phase : 0.1% formic acid in water/acetonitrile gradients to improve peak symmetry .
  • Degradation studies : Stress testing under heat (60°C), light (UV-A), and acidic/basic conditions .

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